molecular formula C11H9Cl2NO2 B2709204 5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 2253641-31-3

5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No. B2709204
CAS RN: 2253641-31-3
M. Wt: 258.1
InChI Key: CZWZFERHEHHUEL-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole” is an organic compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a methoxy group (-OCH3) and a chloromethyl group (-CH2Cl), which are attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, phenyl ring, methoxy group, and chloromethyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the methoxy group, and the chloromethyl group. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is involved in the formation of 5-aryl-2-chloromethyloxazoles through a BF3-catalyzed reaction, showing its utility in chemical synthesis (Ibata & Isogami, 1989).
  • It can be used in the preparation of various derivatives through nucleophilic substitution, illustrating its flexibility in chemical transformations (Cram, Bryant, & Doxsee, 1987).

Corrosion Inhibition

  • Analogous compounds demonstrate significant corrosion inhibition properties, as seen in the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel, hinting at the potential for similar applications (Bentiss et al., 2009).

Antimicrobial Activities

  • Compounds structurally related to 5-(2-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole have shown antimicrobial activities, suggesting possible applications in this field (Bektaş et al., 2007).

Optical and Electrochemical Properties

  • Similar oxazole-containing polymers have been synthesized and studied for their optical and electrochemical properties, indicating potential applications in materials science (Yamamoto et al., 2007).

Other Applications

  • The compound's derivatives have been studied for their utility in organic synthesis, tautomerism, and as intermediates in the synthesis of other complex molecules, underscoring their importance in various chemical research contexts (Patil & Luzzio, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, studying its reactivity, or developing new methods for its synthesis .

properties

IUPAC Name

5-(2-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-15-7-2-3-9(13)8(4-7)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZFERHEHHUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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